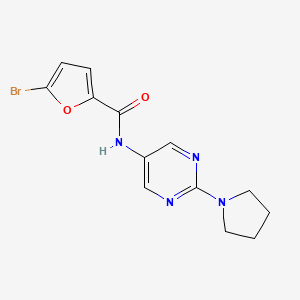

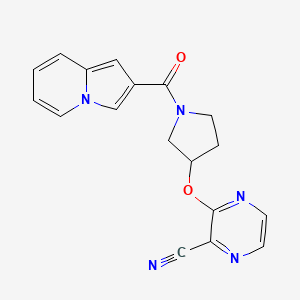

N-(5-氯-2-氰基苯基)-2-(6-氧代-3-(噻吩-2-基)哒嗪-1(6H)-基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

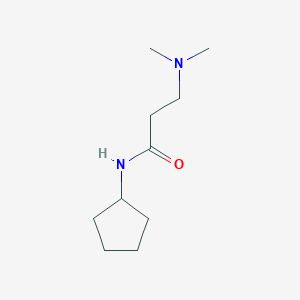

The compound "N-(5-chloro-2-cyanophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide" is a derivative of pyridazinone, a class of compounds known for their wide spectrum of biological activities. Pyridazinones have been extensively studied due to their potential therapeutic applications, including anticancer, antiangiogenic, and antioxidant properties, as well as their role as lipoxygenase inhibitors and analgesic and anti-inflammatory agents.

Synthesis Analysis

The synthesis of pyridazinone derivatives typically involves multi-step reactions starting from various organic acids, esters, or hydrazides. For instance, the synthesis of related compounds has been reported through the Friedel-Crafts acylation reaction, followed by reactions with phenyl hydrazine, hydrazine hydrate, and further chemical modifications to obtain the desired pyridazinone derivatives . Similarly, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives involved converting organic acids into corresponding esters, hydrazides, and oxadiazol-thiols, which were then reacted with bromobutanamide to yield the target compounds .

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is characterized by the presence of a pyridazinone core, which can be substituted with various functional groups to enhance biological activity. The crystal structure of a related compound, N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, was determined using X-ray diffraction, revealing a monoclinic space group with specific geometric parameters . This structural information is crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

Pyridazinone derivatives undergo various chemical reactions, including acylation, condensation, and substitution, to introduce different substituents that confer specific biological activities. For example, the condensation of propanamide derivatives with 2-chlorobenzaldehyde in the presence of a strong base resulted in compounds with antibacterial and antifungal properties . These reactions are essential for the design and synthesis of new compounds with desired pharmacological profiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The synthesized compounds are typically characterized by spectral techniques, including NMR, IR, and mass spectrometry, to confirm their structures . The biological activities of these compounds, such as their inhibitory effects on cancer cell lines and proangiogenic cytokines, as well as their antioxidant, analgesic, and anti-inflammatory activities, are assessed through various assays . These properties are predictive of the compounds' pharmacokinetic profiles and potential as therapeutic agents.

科学研究应用

细胞色素 P450 酶相互作用

对于具有相似结构的化合物,一个感兴趣的领域是它们与人肝微粒体中的细胞色素 P450 (CYP) 酶的相互作用。Khojasteh 等人 (2011) 的研究重点关注主要人肝 CYP 同工型的化学抑制剂的效力和选择性。该研究强调了了解各种化合物如何影响药物代谢并在共同给药给患者时可能导致基于代谢的药物-药物相互作用的重要性。此类研究对于预测和减轻药理学背景下的不良相互作用至关重要 Khojasteh 等人,2011。

噻吩衍生物和致癌性评估

另一个研究领域涉及评估噻吩衍生物的潜在致癌性。Ashby 等人 (1978) 合成并评估了已知致癌物的噻吩类似物,通过体外分析评估它们的潜在致癌性。这项研究突出了正在进行的努力,以了解有机化合物中致癌性的结构决定因素,这是药物安全和环境健康的一个重要方面 Ashby 等人,1978。

生物活性杂环化合物

此外,Ostrowski (2022) 综述了呋喃和噻吩作为生物活性分子药学中的结构单元的重要性。这个全面的概述展示了这些杂环化合物在药物设计中的价值,展示了它们在针对各种疾病(包括病毒、细菌和慢性病)开发具有优化作用的新疗法中的作用 Ostrowski,2022。

哒嗪酮作为环氧合酶抑制剂

此外,对哒嗪酮化合物(例如 ABT-963)的研究显示出作为选择性 COX-2 抑制剂的巨大潜力。这些化合物提供了对旨在治疗与关节炎等疾病相关的炎症和疼痛的新药理剂的开发的见解。这些抑制剂的特异性和有效性突出了结构设计在实现预期治疗结果中的重要性 Asif,2016。

属性

IUPAC Name |

N-(5-chloro-2-cyanophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4O2S/c1-11(18(25)21-15-9-13(19)5-4-12(15)10-20)23-17(24)7-6-14(22-23)16-3-2-8-26-16/h2-9,11H,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVSMYAMXAXOLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=CC(=C1)Cl)C#N)N2C(=O)C=CC(=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-cyanophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-2-yl)methanone](/img/structure/B2514729.png)

![N-(sec-butyl)-2-(4-chlorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2514730.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2514734.png)

![N-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2514735.png)

![N-(2-fluorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2514741.png)

![2-Chloro-5-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxybenzoic acid](/img/structure/B2514744.png)